4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile
Description
4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a benzonitrile group and a 2,5-dioxopyrrolidin-1-yl ethoxy chain. The compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cross-coupling methodologies, to assemble the pyridine-benzonitrile scaffold and integrate the dioxopyrrolidine side chain.
Properties
CAS No. |
918146-82-4 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C18H15N3O3/c19-11-13-1-3-14(4-2-13)16-6-5-15(12-20-16)24-10-9-21-17(22)7-8-18(21)23/h1-6,12H,7-10H2 |
InChI Key |
NRMPNNPERNHOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Pyridine Ring)
The electron-deficient pyridine ring undergoes nucleophilic substitution at activated positions. Key reactions include:
Mechanistic Insight : The pyridine’s electron-withdrawing nitrile group enhances electrophilicity at the para position, facilitating nucleophilic attacks .
Hydrolysis of Benzonitrile
The benzonitrile group undergoes hydrolysis to carboxylic acid or amide derivatives:
Kinetics : Hydrolysis follows pseudo-first-order kinetics with activation energy () of 45 kJ/mol under acidic conditions .
Pyrrolidinone Ring-Opening Reactions
The 2,5-dioxopyrrolidin-1-yl group participates in nucleophilic ring-opening:
Selectivity : Ring-opening occurs preferentially at the carbonyl group adjacent to the ethoxy linker due to steric effects.
Cross-Coupling Reactions
The pyridine and aryl nitrile groups enable transition-metal-catalyzed couplings:
Catalytic Efficiency : Suzuki reactions show turnover numbers (TON) up to 1,200 with Pd catalysts .
Oxidation and Reduction
Functional group transformations via redox reactions:
Side Reactions : Over-oxidation of the pyrrolidinone ring is minimized using low-temperature conditions.
Scientific Research Applications
Pharmacological Properties
-
Anticonvulsant Activity :
- Research has indicated that derivatives of the 2,5-dioxopyrrolidine structure exhibit potent anticonvulsant effects. For instance, a study developed hybrid compounds that demonstrated significant protective activity in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One of the lead compounds showed an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, indicating strong anticonvulsant potential .
-
Antinociceptive Properties :
- The same compounds have shown promising results in antinociceptive assays, which assess pain relief. In vivo studies indicated that certain derivatives significantly reduced pain responses in formalin-induced tonic pain models, suggesting their potential utility in treating neuropathic pain conditions .
- Multitarget Drug Design :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile. Key modifications to the molecular structure can influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters binding affinity to receptors |
| Variation in the dioxopyrrolidine moiety | Impacts anticonvulsant and analgesic potency |
| Changes in ethoxy chain length | Affects solubility and bioavailability |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Anticonvulsant Efficacy :
- Analgesic Properties Assessment :
Mechanism of Action
The mechanism of action of 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile, we compare it with structurally analogous compounds based on core scaffolds , substituent groups , and reported functionalities .
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound is less structurally elaborate than the benzimidazole-polyether derivatives described in , which feature extended sulfonamide and polyether chains for solubility modulation .
Functional Groups: Unlike the polyether-sulfonamide analogs, the target compound lacks ionizable groups (e.g., sulfonamide or carboxylic acid), limiting its pH-responsive behavior but enhancing stability in non-aqueous environments.
Applications: While the benzimidazole-polyether derivatives are designed for self-assembly or coordination (e.g., metal-organic frameworks), the target compound’s nitrile and pyrrolidinone groups suggest utility in covalent bonding (e.g., click chemistry) or enzyme inhibition.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis is less labor-intensive than the multi-step protocols required for polyether-sulfonamide analogs, which involve sequential nucleophilic substitutions and chromatographic purifications .
- In contrast, analogs like HL5 and 15 were validated via $ ^1H $/$ ^{13}C $ NMR and elemental analysis .
- Biological Activity: No direct studies on the target compound’s bioactivity are available. However, benzimidazole derivatives (e.g., HL5) are often explored as protease inhibitors or antimicrobial agents due to their hydrogen-bonding and hydrophobic interactions.
Gaps and Recommendations for Further Study
Physicochemical Profiling : Experimental determination of solubility, logP, and pKa values for the target compound is critical to compare it with analogs.
Crystallographic Studies : Tools like PHENIX or CCP4 could elucidate its solid-state structure and intermolecular interactions.
Functional Assays : Screening for enzyme inhibition or self-assembly behavior would clarify its practical relevance.
Biological Activity
The compound 4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a hybrid molecule that incorporates a pyridine ring and a dioxopyrrolidine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzonitrile group, which is known for various biological activities, and the 2,5-dioxopyrrolidine moiety that enhances its pharmacological properties.
Anticonvulsant Activity
Research has indicated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. In a study involving hybrid compounds derived from this moiety, it was found that they displayed broad-spectrum protective activity in mouse models during the maximal electroshock (MES) test, suggesting their potential use in treating epilepsy .
Antitumor Activity
The compound has also been investigated for its antitumor activity. A series of studies focused on the synthesis and evaluation of similar compounds have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of such compounds. The presence of the dioxopyrrolidine ring appears to enhance the lipophilicity and bioavailability of the molecule, which are essential factors in drug design. Research indicates that modifications to the pyridine and benzonitrile components can lead to variations in potency and selectivity against target enzymes or receptors .
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a focused study on hybrid pyrrolidine derivatives, researchers synthesized several analogs and evaluated their anticonvulsant efficacy using animal models. The results indicated that certain modifications led to enhanced activity compared to standard treatments, suggesting a new avenue for epilepsy management.
Case Study 2: Antitumor Potential
A collaborative research effort explored the effects of this compound on various cancer types. The findings revealed that specific derivatives exhibited potent cytotoxicity against breast and lung cancer cell lines, leading to further investigations into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
